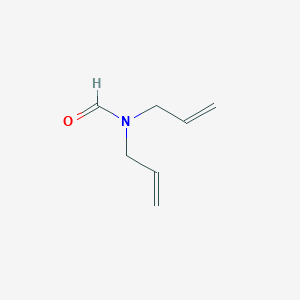

N,N-Diallylformamide

Description

Contextualization within the Field of Allyl-Functionalized Amides

Allyl-functionalized amides are a subclass of organic compounds characterized by the presence of at least one allyl group (–CH₂–CH=CH₂) attached to the amide moiety. These compounds are recognized as valuable synthetic intermediates due to the dual reactivity of the electron-rich alkene and the versatile amide bond. The allyl groups can participate in a wide array of transformations, including additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

N,N-Diallylformamide is a distinct member of this family, possessing two allyl groups bonded to the nitrogen atom of a formamide (B127407) functional group. cymitquimica.com This structure makes it a bifunctional monomer capable of undergoing polymerization. cymitquimica.com Unlike its well-studied counterpart, N,N-Dimethylformamide (DMF), which is primarily used as a polar aprotic solvent and a reagent in organic synthesis, the presence of two reactive allyl groups in this compound directs its utility towards different applications, particularly in materials science and coordination chemistry. cymitquimica.comarkat-usa.orgsioc-journal.cn The reactivity of the double bonds in the allyl groups is a key feature that distinguishes it from saturated dialkylamides. cymitquimica.com

Table 1: Structural and Property Comparison of this compound and N,N-Dimethylformamide

| Property | This compound | N,N-Dimethylformamide |

|---|---|---|

| Chemical Formula | C₇H₁₁NO | C₃H₇NO |

| Molecular Weight | 125.17 g/mol cymitquimica.com | 73.09 g/mol nih.gov |

| Key Functional Groups | Formamide, Two Alkene (Allyl) Groups | Formamide |

| Primary Research Role | Monomer, Ligand, Synthetic Intermediate cymitquimica.comucl.ac.uk | Polar Aprotic Solvent, Reagent sioc-journal.cnnih.gov |

Overview of Historical and Emerging Research Trajectories for Diallylformamide Systems

The study of simple amides like N,N-Dimethylformamide (DMF) dates back to the 19th century, with its use as a solvent becoming widespread in the mid-20th century. whiterose.ac.uk The synthesis of this compound is more recent and can be achieved through established methods, such as the reaction of diallylamine (B93489) with formic acid via azeotropic distillation. filinchuk.comfilinchuk.com

Early investigations into diallyl compounds paved the way for understanding their polymerization behavior. The primary and most significant research trajectory for this compound has been its application in polymer chemistry. Owing to its two allyl groups, the molecule is an effective monomer for cyclopolymerization. scispace.com This process involves an alternating intramolecular-intermolecular chain propagation, leading to the formation of polymers containing five-membered pyrrolidine (B122466) rings integrated into the polymer backbone. scispace.comcia.govresearchgate.net This specific polymer architecture imparts unique properties to the resulting materials, making them of interest for various technological applications.

Another emerging research avenue for this compound is its use as a chelating ligand in coordination chemistry. The two allyl groups can coordinate with a metal center in a π,π-chelate fashion. filinchuk.com Research has demonstrated the synthesis and structural characterization of copper(I) π-complexes with diallylformamide, where the ligand coordinates to the copper atom through both C=C double bonds. filinchuk.comfilinchuk.com These studies explore the fundamental coordination behavior of such ligands and their potential to form novel supramolecular structures. This contrasts with the role of DMF in coordination chemistry, where it typically acts as a simple monodentate solvent ligand.

Table 2: Summary of Key Research Applications for this compound

| Research Area | Application of this compound | Description | Key Findings |

|---|---|---|---|

| Polymer Chemistry | Cyclopolymerization Monomer | Serves as a building block for polymers. | Forms polymers containing five-membered cyclic units in the backbone. scispace.comcia.govresearchgate.net |

| Coordination Chemistry | Chelating Ligand | Binds to metal centers through its two allyl groups. | Forms stable π,π-chelate complexes with transition metals like copper(I). filinchuk.comfilinchuk.com |

| Organic Synthesis | Synthetic Intermediate | Used as a starting material for more complex molecules. | Employed in the synthesis of alkaloids and other heterocyclic systems. ucl.ac.uk |

| Materials Science | Grafted Copolymers | Incorporated into existing polymer chains to modify properties. | Can be used to create grafted copolymers for specific applications. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVRVRQWUMYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289114 | |

| Record name | N,N-Diallylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18889-09-3 | |

| Record name | NSC59281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diallylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diallylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diallylformamide and Its Precursors

Established Laboratory and Industrial Synthesis Pathways

Established laboratory methods for the synthesis of N,N-disubstituted formamides typically rely on the formylation of a corresponding secondary amine. For N,N-Diallylformamide, the key precursor is diallylamine (B93489). This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the diallylamine molecule.

A variety of formylating agents can be employed for this transformation, with formic acid being one of the most common and direct reagents. aun.edu.eg Another documented laboratory-scale synthesis involves the reaction of diallylamine with a different formylating agent, N-formylbenzamide. In this method, the reaction is catalyzed by an acid, such as p-toluenesulfonic acid. Following purification by column chromatography, this specific procedure has been reported to yield this compound as a liquid product. rsc.org

| Precursor | Reagents | Catalyst | Reported Yield |

|---|---|---|---|

| Diallylamine | N-formylbenzamide | p-toluenesulfonic acid | 44% rsc.org |

While laboratory-scale syntheses are documented, detailed information regarding established industrial-scale production pathways for this compound was not available in the consulted research. Industrial synthesis of similar compounds, like N,N-dimethylformamide, often involves high-pressure catalytic reactions with carbon monoxide, but specific adaptations for this compound are not publicly detailed. google.com

Novel Synthetic Approaches and Efficiency Enhancements

Recent research has explored more novel and efficient methods for synthesizing N,N-disubstituted formamides, including this compound. One such innovative approach is an electrochemical method that avoids traditional formylating agents.

This method involves the electrochemical decyanative C(sp³)–H oxygenation of a corresponding N-cyanomethylamine precursor. This electrosynthesis is conducted in an undivided cell using specific electrodes. For the synthesis of this compound, this approach has demonstrated a high isolated yield, presenting a promising alternative to classical methods. The reaction provides a direct route to the formamide (B127407) from a different class of precursor, showcasing the ongoing development in synthetic organic chemistry.

| Parameter | Details |

|---|---|

| Methodology | Electrochemical decyanative C(sp³)–H oxygenation |

| Anode | Graphite (B72142) rod |

| Cathode | Platinum electrode |

| Isolated Yield | 80% |

| Scale | 1.0 mmol |

| Product Description | Light yellow oil |

Reactivity Profiles and Mechanistic Investigations of N,n Diallylformamide

Radical Reactivity and Initial Polymerization Propensities

The presence of two allyl groups makes N,N-Diallylformamide particularly susceptible to radical-initiated reactions, most notably polymerization. The polymerization of diallyl compounds is characterized by a cyclopolymerization mechanism. scispace.comresearchgate.net This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of polymers containing five-membered pyrrolidine (B122466) rings as integral units of the main chain. scispace.comresearchgate.net

Table 1: General Kinetic Dependencies in Radical Polymerization of Diallyl Monomers This table presents a generalized kinetic relationship based on studies of analogous diallyl compounds like N,N-diallyl-N,N-dimethylammonium chloride. researchgate.net

| Parameter | Relationship to Polymerization Rate (R_p) | Typical Rate Equation |

| Monomer Concentration ([M]) | The rate of polymerization increases with increasing monomer concentration. The reaction order is often greater than 1. | R_p = k[M]^x[I]^y (where x is typically >1) |

| Initiator Concentration ([I]) | The rate of polymerization is proportional to the initiator concentration raised to a power, typically around 0.5, which is characteristic of radical polymerizations with bimolecular termination. | R_p = k[M]^x[I]^y (where y is typically ~0.5) |

The propensity for cyclization is a dominant feature, which significantly reduces the extent of cross-linking that might otherwise be expected from a divinyl monomer, leading to the formation of soluble, linear polymers containing cyclic structures. researchgate.net

Nucleophilic Substitution and Addition Reaction Pathways Involving Amide and Allyl Functionalities

This compound possesses two distinct sites for nucleophilic attack: the carbonyl carbon of the formamide (B127407) group and the allylic carbons. cymitquimica.com The reactivity at each site is governed by different mechanistic pathways.

The formamide group behaves as a typical amide. The carbonyl carbon is electrophilic and susceptible to nucleophilic addition. nih.gov In reactions analogous to those with N,N-dimethylformamide (DMF), a nucleophile can attack the carbonyl carbon. liskonchem.com This pathway is central to reactions where the formamide acts as a formylating agent, often requiring activation by an acid or catalyst to enhance the electrophilicity of the carbonyl carbon. nih.govmdpi.com

The allyl groups can participate in nucleophilic substitution reactions. Although the C=C double bond itself is electron-rich, the allylic position can become an electrophilic center, particularly if a leaving group is present or introduced. The polar aprotic nature of the amide functionality can help to stabilize cationic intermediates or transition states that may form during such substitution reactions. testbook.com

Table 2: Comparison of Nucleophilic Reaction Sites in this compound

| Functional Group | Type of Reaction | Mechanistic Feature |

| Formamide (Amide) | Nucleophilic Addition | The electrophilic carbonyl carbon is attacked by a nucleophile, which can lead to formylation or amidation reactions. nih.gov |

| Allyl Group | Nucleophilic Substitution (S_N) | The reaction occurs at the carbon adjacent to the double bond, potentially involving allylic rearrangement. |

Photochemical Behavior and Limitations in Cycloaddition Reactions of this compound

The photochemical behavior of this compound is largely dictated by the amide chromophore. Studies on the related molecule N,N-dimethylformamide (DMF) show that upon UV excitation, the primary dissociation pathways involve the cleavage of the amide bond (N-CO) or the N-CH₃ bond. rsc.org Excitation to an excited singlet state can lead to dissociation either directly from that state or after internal conversion to a lower energy state. rsc.org This photo-instability of the amide linkage represents a significant reaction pathway.

While the allyl groups contain π-systems that could theoretically participate in photochemical [2+2] cycloaddition reactions, the high efficiency of the photodissociation channel of the amide bond may represent a significant limitation. The energy absorbed by the molecule is readily channeled into the cleavage of the weak N-CO bond, which can compete with and often dominate over slower cycloaddition pathways. The dissociation process can occur from a range of molecular geometries, leading to different degrees of internal excitation in the resulting photofragments. rsc.org

Specific Organic Transformations: Reaction with Phosphorous Acid

A notable transformation of this compound involves its reaction with phosphorous acid (H₃PO₃). This reaction results in the formation of diallylaminomethyldiphosphonic acid. scispace.comresearchgate.net This transformation is analogous to the synthesis of other 1-aminoalkyl-1,1-diphosphonic acids, which can be prepared from the reaction of a carboxamide with phosphorous acid. tandfonline.com The reaction proceeds via a mechanism that involves the formamide moiety, leading to the introduction of two phosphonic acid groups onto the methylene (B1212753) carbon that bridges the nitrogen and the formyl group.

Table 3: Reaction of this compound with Phosphorous Acid

| Reactant | Reagent | Product |

| This compound | Phosphorous Acid (H₃PO₃) | Diallylaminomethyldiphosphonic acid scispace.comresearchgate.net |

This reaction highlights the synthetic utility of the formamide group in this compound, enabling its conversion into complex phosphonated molecules while retaining the diallyl structure for potential subsequent modifications or polymerizations.

Polymerization Science of N,n Diallylformamide

Homopolymerization Studies of N,N-Diallylformamide

The homopolymerization of this compound is characterized by its propensity to undergo cyclopolymerization via a free-radical mechanism, a hallmark of diallyl monomers.

Free Radical Homopolymerization Kinetics and Characteristics

The kinetics of the free-radical polymerization of diallyl monomers are influenced by several factors, including monomer and initiator concentrations. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on structurally similar monomers, such as N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), provide valuable insights. For the radical copolymerization of DADMAC with vinyl ether of monoethanolamine (VEMEA), the polymerization rate (Rp) was found to follow the equation Rp = k[M]²·⁶[I]⁰·⁶, where [M] is the total monomer concentration and [I] is the initiator concentration. researchgate.net This indicates a significant dependence on the monomer concentration. It was observed that the polymerization rate increases with higher total monomer and initiator concentrations. researchgate.net This is a common characteristic where a higher concentration of monomers and initiating radicals leads to more frequent propagation steps. researchgate.net

Cyclopolymerization Mechanisms and Resulting Polymeric Architectures

The polymerization of N,N-diallyl compounds typically proceeds via a cyclopolymerization mechanism, which results in linear, soluble polymers containing five-membered pyrrolidinium (B1226570) rings as integral units of the macromolecular backbone. researchgate.nettandfonline.com This process involves an alternating sequence of intermolecular and intramolecular addition steps.

The mechanism, studied with density functional theory for representative diallyl monomers, involves the following key steps:

Initiation : A free radical adds to one of the allyl double bonds of the this compound monomer, forming an initial radical.

Intramolecular Cyclization : The newly formed radical undergoes an intramolecular addition to the second allyl group within the same monomer unit. This cyclization step is kinetically and thermodynamically favorable, leading to the formation of a stable five-membered (pyrrolidinium) ring radical.

Intermolecular Propagation : The cyclic radical then propagates by adding to another monomer molecule, continuing the polymer chain growth. nih.gov

This cyclization is a crucial feature, as it prevents the cross-linking that would otherwise occur with difunctional monomers, leading to the formation of soluble, linear polymers instead of insoluble gels. The resulting polymeric architecture is characterized by a backbone containing these substituted pyrrolidinium rings. researchgate.nettandfonline.com Theoretical studies on similar monomers like N,N-diallylamine show that the efficiency of cyclopolymerization depends on the relative activation barriers for cyclization versus simple intermolecular propagation. nih.gov

Copolymerization Strategies with Diverse Monomers

Copolymerization extends the functional possibilities of polymers derived from this compound by incorporating different monomer units into the polymer chain.

Integration of this compound into Radical Copolymerization Systems

This compound and its structural analogs can be integrated into various radical copolymerization systems. Studies on the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) with monomers like vinyl acetate (B1210297), fumaric acid, and maleic acid demonstrate this versatility. researchgate.netresearchgate.net The free-radical copolymerization of DADMAC with vinyl acetate in solvents such as DMSO and methanol (B129727) yields statistical copolymers. researchgate.net Similarly, its copolymerization with fumaric acid under radical initiation also results in copolymers with a random distribution of the comonomer units. researchgate.net The analysis of copolymers formed from DADMAC and other monomers confirms that the diallyl unit incorporates into the chain via the cyclopolymerization mechanism, forming the characteristic five-membered pyrrolidinium rings. researchgate.net

Synthesis and Properties of Functional Copolymers

The synthesis of functional copolymers involving diallyl monomers allows for the tailoring of polymer properties. The reactivity ratios of the comonomers are a critical factor influencing the final copolymer composition and are significantly affected by the nature of the solvent used during polymerization. researchgate.net

For instance, in the copolymerization of DADMAC and fumaric acid, fumaric acid was found to be the more active comonomer. researchgate.net In the case of DADMAC and vinyl acetate copolymerization, DADMAC exhibited higher reactivity. researchgate.net The investigation of the copolymerization of DADMAC with the vinyl ether of monoethanolamine (VEMEA) showed that DADMAC is more reactive, leading to copolymers where DADMAC units are dominant regardless of the initial monomer feed ratio. researchgate.net These findings indicate that the monomers are typically connected in a random fashion along the polymer chain. researchgate.net

Table 1: Reactivity Ratios for Radical Copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (M₁) with Various Monomers (M₂) (Data based on analogous systems)

| Comonomer (M₂) | Solvent | r₁ | r₂ | Copolymer Type |

| Vinyl Ether of Monoethanolamine | Aqueous Media | >1 | <1 | Random |

| Fumaric Acid | Methanol | - | - | Random |

| Vinyl Acetate | DMSO | 1.62 | 0.25 | Statistical |

| Vinyl Acetate | Methanol | 2.10 | 0.30 | Statistical |

| Maleic Acid | Methanol | - | - | Constant Composition (2:1) |

| Maleic Acid | DMSO | - | - | Statistical |

This table presents data for N,N-diallyl-N,N-dimethylammonium chloride as an analogue to illustrate general principles. Sources: researchgate.netresearchgate.netresearchgate.net

Influence of Initiator Systems and Reaction Conditions on Polymerization Outcomes

The selection of the initiator system and the control of reaction conditions are paramount in directing the polymerization of this compound to achieve desired outcomes, such as polymer molecular weight and polymerization rate.

The choice of a suitable initiator for free-radical polymerization depends primarily on its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com For polymerizations in aqueous systems, water-soluble initiators like potassium persulfate or 2,2'-azobis(2-amidinopropane)dihydrochloride (V50) are appropriate. tandfonline.comsigmaaldrich.com For reactions in organic solvents, an initiator soluble in that specific solvent, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), should be chosen. sigmaaldrich.com The decomposition temperature of the initiator must be suitable for the desired reaction temperature to ensure a steady rate of radical generation. sigmaaldrich.com

The concentration of the initiator and a co-initiator (in redox systems) significantly impacts the polymerization kinetics. Studies on other systems have shown that increasing the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate, which in turn shortens the setting time and can affect the final polymer's molecular weight and mechanical properties. mdpi.com For example, in a methacrylate-based system using a BPO/N,N-dimethylaniline redox pair, increasing the BPO concentration accelerated the polymerization rate. mdpi.com

Reaction conditions such as the solvent can also exert a strong influence. The free-radical polymerization of N,N-dimethylacrylamide, an analogous amide-containing monomer, is significantly accelerated in an aqueous medium compared to organic solvents. researchgate.net This kinetic effect is attributed to hydrogen bonding between the amide's carbonyl group and water molecules, which can influence macroradical conformation and propagation rates. researchgate.net While this compound does not polymerize spontaneously, its stability can be affected by the presence of strong acids or bases, particularly at elevated temperatures. nih.gov

Advanced Polymerization Techniques for Controlled Architectures

The synthesis of polymers with well-defined structures from this compound necessitates moving beyond conventional free-radical methods. Advanced polymerization techniques, particularly those involving reversible deactivation radical polymerization (RDRP), offer the potential to control molecular weight, lower polydispersity, and enable the creation of complex polymer architectures. For diallyl monomers like this compound, which inherently undergo cyclopolymerization, the application of these advanced techniques is a key area of research for producing materials with tailored properties. mdpi.comresearchgate.net

The free-radical polymerization of diallylamine (B93489) derivatives often contends with challenges such as degradative chain transfer, which can lead to polymers with low molecular weights and broad molecular weight distributions (high polydispersity). mdpi.com Controlled radical polymerization techniques are being explored to mitigate these issues.

Reversible Addition-Fragmentation chain Transfer (RAFT) Cyclopolymerization

Among the most promising advanced methods for this class of monomers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer process.

For diallyl monomers, this process is known as RAFT cyclopolymerization. The polymerization proceeds via the established cyclopolymerization mechanism, where the propagating radical undergoes an intramolecular cyclization to form a five- or six-membered ring before intermolecular propagation. mdpi.comtsijournals.comcapes.gov.br The RAFT agent reversibly caps (B75204) the propagating radical, minimizing termination reactions and allowing chains to grow at a similar rate.

Research into the RAFT polymerization of related protonated N,N-diallylammonium monomers has demonstrated significant improvements in polymerization control. researchgate.netresearchgate.net Studies have shown that while conventional free-radical polymerization of these monomers results in a high polydispersity index (PDI) of around 2.8–3.0, the use of specific xanthate-based RAFT agents can reduce the PDI to as low as 1.2–1.3, indicating a much more controlled process. researchgate.netresearchgate.net This success highlights the potential of RAFT to produce well-defined polymers from this compound.

Table 1: Comparison of Polymerization Outcomes for N,N-Diallyl Monomers

| Polymerization Method | Control over Molecular Weight | Polydispersity Index (PDI) | Potential for Complex Architectures |

|---|---|---|---|

| Conventional Free-Radical Cyclopolymerization | Poor | High (typically > 2.0) researchgate.net | Limited |

| RAFT Cyclopolymerization | Good to Excellent | Low (approaching 1.1) researchgate.net | High (e.g., block copolymers) researchgate.net |

The controlled nature of RAFT cyclopolymerization opens the door to creating advanced polymer architectures. The polymer chains synthesized via RAFT retain a reactive thiocarbonylthio end-group. This "living" characteristic allows the polymer to act as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer, enabling the synthesis of well-defined block copolymers. researchgate.netresearchgate.netnih.gov This approach is a significant step toward designing functional materials based on this compound with specific, engineered properties. The future of this compound polymerization is expected to increasingly focus on these RAFT techniques to build sophisticated polymer structures. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diallylamine |

Synthesis and Functionalization of N,n Diallylformamide Derivatives

Synthesis of Diallylaminomethyldiphosphonic Acid

A significant derivative of N,N-diallylformamide is diallylaminomethyldiphosphonic acid. This compound is synthesized through a reaction between this compound and phosphorous acid. tandfonline.comscispace.com This transformation is a key step in creating monomers that can be used for further polymerization. researchgate.net The synthesis introduces phosphonic acid groups, which are known for their strong chelating properties. tandfonline.com The resulting diallylaminomethyldiphosphonic acid is a water-soluble monomer. tandfonline.com In aqueous solutions, it can form zwitterionic structures within a specific pH range, a property confirmed by 31P, 1H, and 13C-NMR spectroscopy and FT-IR measurements. tandfonline.comresearchgate.net

| Reactants | Product | Reaction Type |

| This compound | Diallylaminomethyldiphosphonic acid | Phosphonylation |

| Phosphorous Acid |

Preparation of Zwitterionic and Charged Polyelectrolytes from Diallyl Monomers

Diallyl monomers, including derivatives of this compound, are valuable for creating specialized polyelectrolytes due to their tendency to undergo cyclopolymerization. tandfonline.comresearchgate.net This process results in polymers that feature substituted pyrrolidinium (B1226570) rings as fundamental units of the macromolecule. tandfonline.comresearchgate.net The resulting polymers often exhibit zwitterionic properties, meaning they possess both positive and negative charges within the same repeating unit. tandfonline.comresearchgate.net

Key aspects of these polymerizations include:

Monomer Structure : Monomers like diallylaminomethyldiphosphonic acid and others containing betaine (B1666868) structures are used. tandfonline.comgoogle.com For example, diethyl 3-(diallylamino)propylphosphonate can be reacted with propane (B168953) sultone to yield a zwitterionic monomer, 3-[diallyl{3-(diethoxyphosphoryl)propyl}ammonio]propane-1-sulfonate. google.com

Polymerization Process : Radical polymerization in an aqueous solution is a common method. tandfonline.com The copolymerization of diallyl monomers with other molecules, such as sulfur dioxide, can yield polyzwitterions in high yields. researchgate.net

Properties of Polyelectrolytes : The polymers, like their monomeric precursors, can form zwitterionic structures in aqueous solutions. tandfonline.comresearchgate.net They are often pH-responsive; for instance, hydrolysis of phosphonate (B1237965) esters within the polymer chain can create a polyzwitterionic acid (PZA). google.com The solubility of these polymers is highly dependent on pH, and they can be insoluble near their isoelectric point. tandfonline.comtandfonline.com This solubility can be improved by the addition of inorganic salts. tandfonline.comtandfonline.com

| Diallyl Monomer | Polymerization Method | Resulting Polymer/Polyelectrolyte | Key Feature |

| Diallylaminomethyldiphosphonic acid | Radical Polymerization | Poly(diallylaminomethyldiphosphonic acid) | Zwitterionic in a limited pH range. tandfonline.comresearchgate.net |

| 3-(N,N-diallyl,N-carboethoxymethylammonio)propanesulfonate | Cocyclopolymerization with Sulfur Dioxide | Polyzwitterion (PZ) Copolymer | pH-responsive poly(electrolyte-zwitterion) after hydrolysis. researchgate.net |

| Diethyl 3-(diallylamino)propylphosphonate (after reaction with propane sultone) | Copolymerization with Sulfur Dioxide | Polyzwitterion (PZ) containing phosphonate and sulfonate groups. google.com | Precursor to a pH-responsive polyzwitterionic acid (PZA). google.com |

| Diallyl monomer with a betaine structure | Solution Polymerization | High molecular weight polymer | Exhibits anti-polyelectrolyte performance, enhancing temperature and salt resistance. google.com |

Design and Synthesis of Other Structurally Modified Analogues

Beyond phosphonic acids and polyelectrolytes, this compound serves as a building block for other structurally modified analogues. A notable example is its use in the synthesis of Gold's reagents, which are valuable synthetic equivalents of N,N-dimethylformamide dimethyl acetal. nih.govorgsyn.org

One such derivative, Allyl Gold's reagent, is prepared by reacting this compound with cyanuric chloride. nih.gov The reaction involves heating the two components, which results in the formation of the desired [3-(dialkylamino)-2-azaprop-2-en-1-ylidene]dialkylammonium chloride salt. nih.gov

Synthesis of Allyl Gold's Reagent nih.gov

| Reactant 1 | Reactant 2 | Conditions | Observation |

|---|

Other modifications include the synthesis of compounds like N,N'-diallyl chloroacetamide and N,N'-diallylpropionamide, further demonstrating the utility of the diallyl amine framework in creating diverse chemical structures. cia.gov

Advanced Applications of N,n Diallylformamide and Its Polymeric Materials

Utility as a Monomer in Advanced Resin Synthesis

N,N-Diallylformamide serves as a monomer in the synthesis of specialized resins due to the reactivity of its two allyl groups, which can participate in various polymerization reactions. cymitquimica.com The presence of both amide and allyl functionalities allows it to undergo addition reactions, forming polymer chains. cymitquimica.com While detailed characterization of homopolymers of pure this compound is not extensively documented in readily available literature, its potential for copolymerization is noted. For instance, patent literature indicates its use in copolymerization processes, suggesting its role as a component in creating resins with tailored properties. googleapis.com The resulting polymers and resins derive their functionality from the inherent characteristics of the diallylformamide monomer, opening avenues for new materials in various fields of materials science. cymitquimica.com

Role as an Intermediate in Complex Organic Synthesis

This compound is a useful intermediate for creating more complex molecules. Its structure allows for nucleophilic substitution and addition reactions, making it a versatile building block. cymitquimica.com

A notable application is in the synthesis of aminophosphonic acids. Specifically, this compound can be reacted with phosphorous acid to produce diallylaminomethyldiphosphonic acid. researchgate.net This transformation is significant because aminophosphonic acids are known for their extraordinary chelating properties, which are valuable for sequestering metal ions. researchgate.net This reaction demonstrates the utility of this compound as a precursor to specialized functional chemicals that are not easily synthesized through other routes. The resulting diallylamino-derived phosphonic acids can then be used as monomers for further polymerization. researchgate.net

Development of Functional Polymeric Materials (e.g., for Water Treatment as Antiscalants)

A significant application area for materials derived from this compound is in water treatment, specifically as antiscalants. While the monomer itself is not directly used, it serves as a precursor to other diallyl monomers that are subsequently polymerized to create highly effective scale inhibitors.

The process often involves converting this compound or related diallylamine (B93489) compounds into functional monomers, such as N,N-diallylammonium salts or diallylaminomethylphosphonic acids. researchgate.netresearchgate.net These monomers are then polymerized, typically through a process known as cyclopolymerization, to form water-soluble polymers with five-membered pyrrolidinium (B1226570) rings embedded in the polymer backbone. researchgate.net

These resulting polymers, particularly polyaminophosphonates and other polyelectrolytes, have demonstrated remarkable efficacy as scale inhibitors for common mineral scales found in industrial water systems, such as calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄). researchgate.netresearchgate.net Research has shown that these polymers can significantly delay the precipitation of these salts even at very low concentrations. For example, certain polymers derived from diallylammonium phosphonate (B1237965) monomers have shown highly effective inhibition of calcium sulfate scale at concentrations as low as 10 ppm. researchgate.net The mechanism of inhibition involves the polymer's functional groups (like carboxylate or phosphonate) interacting with the mineral ions (e.g., Ca²⁺), which disrupts the crystal growth process and disperses the scale-forming particles in the water. researchgate.net

| Polymer Type | Target Scale | Concentration | Reported Inhibition Efficacy |

| Polyaminophosphonate | Calcium Sulfate (CaSO₄) | 10 ppm | Delayed precipitation for over 4000 minutes |

| Poly(IA-HEAA-SHP) Terpolymer | Calcium Carbonate (CaCO₃) | 30 mg L⁻¹ | 86.63% |

| Poly(IA-HEAA-SHP) Terpolymer | Calcium Sulfate (CaSO₄) | 30 mg L⁻¹ | 96.83% |

| Table 2: Performance of Antiscalant Polymers Derived from Functional Monomers. researchgate.netresearchgate.net |

Emerging High-Performance Material Applications

The unique chemical structure of this compound makes it a versatile compound with potential for creating emerging high-performance materials. cymitquimica.com The ability to form polymers with functional groups directly incorporated into the backbone is a key advantage. The primary route to these materials is through the synthesis of functional polymers with specialized properties, such as high chelating capacity.

Polymers derived from this compound, like the polyaminomethylphosphonic acids mentioned previously, possess strong metal-chelating abilities. researchgate.net This characteristic is the basis for high-performance applications in areas such as:

Selective metal extraction: Resins with high densities of chelating groups can be used to remove or recover specific heavy metal ions from industrial wastewater.

Environmental remediation: These polymers can act as superadsorbents for pollutants like toxic metal ions (e.g., Pb(II)) and organic dyes from contaminated water sources. atamanchemicals.com

While applications in fields such as advanced composites or electronics are not yet well-established for polymers made directly from this compound, its role as a precursor to highly functional polymers for environmental and separation technologies represents a key area of its high-performance use.

Advanced Characterization Techniques for N,n Diallylformamide and Its Polymeric Systems

Spectroscopic Methods for Structural Confirmation and Reaction Progression Monitoring

Spectroscopic techniques are indispensable for the elucidation of molecular structure and for tracking the chemical transformations that occur during polymerization. Infrared spectroscopy and nuclear magnetic resonance are primary tools for the analysis of N,N-Diallylformamide and its polymers.

Fourier-Transform Infrared Spectroscopy (FTIR) analysis is used to identify the functional groups present in the monomer and to confirm their consumption during polymerization. The this compound monomer exhibits characteristic absorption bands corresponding to its amide and allyl functionalities. A strong band for the carbonyl (C=O) stretch of the tertiary amide is typically observed around 1670 cm⁻¹. The presence of the allyl groups is confirmed by peaks corresponding to C=C stretching and =C-H bending. Upon polymerization, the disappearance or significant reduction of the peaks associated with the vinyl groups indicates the successful conversion of the monomer into the polymer. Analysis by infrared spectroscopy has been used to confirm the presence of cyclic structures in related diallyl monomers. cia.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in the molecule.

¹H NMR of this compound would show distinct signals for the formyl proton, as well as the vinylic and allylic protons of the two allyl groups. The complex splitting patterns of the vinyl protons are characteristic.

¹³C NMR complements the proton NMR by showing signals for the carbonyl carbon, and the sp² and sp³ hybridized carbons of the allyl groups. During polymerization, the signals corresponding to the vinyl protons and carbons in the NMR spectra diminish, while new signals corresponding to the saturated polymer backbone appear. This allows for quantitative monitoring of the reaction progress and confirmation of the final polymer structure.

| Technique | Sample | Characteristic Signals / Bands | Application |

|---|---|---|---|

| FTIR | This compound (Monomer) | ~1670 cm⁻¹ (C=O stretch) ~1645 cm⁻¹ (C=C stretch) ~920-990 cm⁻¹ (=C-H bend) | Structural confirmation of monomer |

| FTIR | Poly(this compound) | ~1670 cm⁻¹ (C=O stretch) Absence of C=C and =C-H bands | Confirmation of polymerization |

| ¹H NMR | This compound (Monomer) | ~8.0 ppm (formyl H) ~5.7-5.9 ppm (vinyl CH) ~5.1-5.3 ppm (vinyl CH₂) ~3.9-4.1 ppm (allyl CH₂) | Structural confirmation, purity check |

| ¹³C NMR | This compound (Monomer) | ~162 ppm (C=O) ~132-134 ppm (vinyl CH) ~116-118 ppm (vinyl CH₂) ~45-50 ppm (allyl CH₂) | Detailed structural analysis |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture, making it ideal for determining the purity of the this compound monomer and analyzing the molecular weight distribution of the resulting polymer.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. dawnscientific.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), GC can effectively separate the monomer from synthesis byproducts or impurities. osha.govsigmaaldrich.com The retention time is characteristic of the compound under specific conditions (e.g., column type, temperature program), and the peak area can be used to quantify its purity, often found to be ≥99.8% or higher for analytical grades. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is another key method for purity analysis and is also suitable for analyzing non-volatile compounds, including oligomers and polymers. iarc.frsigmaaldrich.com For this compound, a reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, can be employed. google.com Detection is typically performed using a UV detector. HPLC is particularly valuable for monitoring the presence of non-volatile impurities that would not be detected by GC. researchgate.net

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary chromatographic method for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution, average molecular mass, and degree of branching. researchgate.net This information is crucial as these parameters significantly influence the polymer's final physical and mechanical properties.

| Technique | Typical Column | Typical Detector | Application | Key Measurement |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-WAX, HP-5) | Flame Ionization (FID), Nitrogen-Phosphorus (NPD) | Monomer purity assessment | Retention Time, Peak Area (%) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Ultraviolet (UV) | Monomer purity, reaction monitoring | Retention Time, Purity (%) |

| Size Exclusion Chromatography (SEC/GPC) | Styragel, PLgel | Refractive Index (RI), Light Scattering | Polymer molecular weight analysis | Mn, Mw, Polydispersity Index (PDI) |

Thermal Analysis of Polymeric Materials for Performance Evaluation

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For poly(this compound), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information on the thermal stability and decomposition profile of the polymer. The results, typically plotted as weight percent versus temperature, reveal the onset temperature of decomposition and the temperature at which significant weight loss occurs (e.g., Td₅ or Td₁₀ for 5% or 10% weight loss). researchgate.net For many advanced polymers, significant weight loss does not occur below 400-500°C, indicating high thermal stability. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. DSC is used to determine key thermal transitions of a polymer, most importantly the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property profoundly affects the material's processing conditions and end-use applications. DSC should be performed below the decomposition temperature determined by TGA. waters.com

| Technique | Property Measured | Typical Information Obtained for a Polymer |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Decomposition Temperature (Td) Thermal Stability Profile Char Yield (%) |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Glass Transition Temperature (Tg) Melting Temperature (Tm) (if crystalline) Crystallization Temperature (Tc) (if crystalline) |

Rheological Characterization of Polymeric Solutions and Melts

Rheology is the study of the flow and deformation of matter, and it is fundamental to understanding the processability and performance of polymeric materials. technologynetworks.com For poly(this compound), rheological characterization of its solutions or melts provides insights into its molecular structure and interactions.

The viscosity of polymer solutions is a key parameter. Using a rotational rheometer, the viscosity can be measured as a function of shear rate. mdpi.com Many polymer solutions, including those based on poly(this compound), are expected to be non-Newtonian, specifically shear-thinning, where viscosity decreases as the shear rate increases. mdpi.com This behavior is crucial for applications involving processing steps like pumping, coating, or injection molding.

| Rheological Parameter | Definition | Significance for Polymer Processing & Performance |

|---|---|---|

| Shear Viscosity (η) | A measure of a fluid's resistance to flow under shear stress. | Determines ease of pumping, mixing, and extrusion. Shear-thinning behavior is often desirable. |

| Storage Modulus (G') | A measure of the energy stored and recovered per cycle of oscillation (elastic response). | Indicates the solid-like behavior; important for properties like shape retention and elasticity. |

| Loss Modulus (G'') | A measure of the energy dissipated as heat per cycle of oscillation (viscous response). | Indicates the liquid-like behavior; relates to flow and energy dissipation. |

| Complex Viscosity (η*) | The overall resistance to flow under oscillatory shear (combines G' and G''). | Often correlates with steady shear viscosity (Cox-Merz rule) and is useful for characterizing behavior over a range of frequencies. |

Computational Chemistry and Theoretical Modeling of N,n Diallylformamide Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. researchgate.net These methods, including Density Functional Theory (DFT), are employed to elucidate the electronic structure, geometry, and energetics of N,N-Diallylformamide.

Key areas of investigation using QM methods for this compound would involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy conformation by calculating the forces on each atom. For amides like this compound, a key feature of interest is the planarity of the amide group due to delocalization of the nitrogen lone pair into the carbonyl group, which imparts a degree of double-bond character to the C-N bond.

Electronic Properties: Calculation of properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic transitions.

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies, one can identify characteristic bond stretches and bends, which can be compared with experimental spectroscopic data to confirm the molecular structure.

Energetics of Conformational Isomers: The allyl groups in this compound can rotate around the N-C single bonds, leading to different conformers. QM calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

While specific research on this compound is limited, studies on analogous molecules like N,N-dimethylformamide (DMF) provide a framework for the expected outcomes. For instance, DFT calculations on DMF have been used to investigate its molecular structure and vibrational spectra, showing good agreement with experimental data. researchgate.net Similar calculations for this compound would provide foundational data for understanding its chemical behavior.

Table 1: Hypothetical Calculated Electronic Properties of this compound

This table presents hypothetical data that could be obtained from quantum mechanical calculations on this compound, based on typical results for similar amide molecules. The calculations are assumed to be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

| Property | Calculated Value | Unit |

|---|---|---|

| Ground State Energy | -399.8 | Hartree |

| Dipole Moment | 3.8 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

Molecular Dynamics Simulations of Polymerization Processes and Polymer Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for investigating dynamic processes like polymerization and for understanding the structure and properties of the resulting polymers.

For this compound, MD simulations can provide insights into:

Polymerization Mechanisms: Simulating the radical polymerization of this compound can help elucidate the reaction mechanism, including the kinetics of initiation, propagation, and termination steps. The simulations can model the cyclopolymerization process, which is common for diallyl monomers, leading to the formation of five- or six-membered rings within the polymer backbone.

Polymer Chain Conformation: MD simulations can predict the conformational preferences of poly(this compound) chains in different environments (e.g., in vacuum, in a solvent). This includes determining properties like the radius of gyration, end-to-end distance, and persistence length, which describe the size and shape of the polymer coils.

Interactions in Polymer Systems: In bulk poly(this compound) or in solutions, MD simulations can model the interactions between polymer chains and between the polymer and solvent molecules. These simulations can reveal information about the packing of polymer chains, the formation of entanglements, and the solvation structure.

Thermodynamic Properties: By running simulations at different temperatures and pressures, it is possible to calculate thermodynamic properties such as the glass transition temperature (Tg) of poly(this compound). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Studies on similar polymer systems using MD simulations have successfully characterized chain dynamics and bulk properties, providing a template for what could be learned about poly(this compound). rsc.org

Table 2: Hypothetical Simulation Parameters and Predicted Properties of Poly(this compound) from Molecular Dynamics

This table illustrates the kind of data that could be generated from a molecular dynamics simulation of amorphous poly(this compound). The simulation parameters are typical for atomistic polymer simulations.

| Simulation Parameters | |

|---|---|

| Force Field | OPLS-AA |

| Number of Polymer Chains | 10 |

| Number of Monomer Units per Chain | 100 |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Predicted Properties | |

| Density | 1.05 g/cm³ |

| Radius of Gyration (average) | 2.5 nm |

| Glass Transition Temperature (Tg) | 350 K |

Predictive Modeling of Reactivity, Selectivity, and Material Properties

Predictive modeling in computational chemistry leverages the results from quantum mechanics and molecular dynamics, often in combination with machine learning and statistical methods, to forecast the behavior of molecules and materials under various conditions.

For this compound and its polymer, predictive modeling can be applied to:

Reactivity and Selectivity: Computational models can predict the reactivity of the allyl groups in this compound towards different reagents. For example, by calculating the activation energies for different reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of addition reactions to the double bonds. In the context of polymerization, models can predict the propensity for cyclization versus linear propagation.

Structure-Property Relationships: By systematically modifying the chemical structure of the monomer or the resulting polymer in silico, computational models can establish relationships between structure and macroscopic properties. For example, one could investigate how substituting the formyl proton or the allyl hydrogens affects the polymer's thermal stability or mechanical strength.

Material Performance: Predictive models can be used to estimate the performance of poly(this compound) in specific applications. For instance, simulations could predict the diffusion of small molecules through a poly(this compound) membrane or the adsorption of the polymer onto a surface.

The development of predictive models often involves creating a dataset of calculated properties for a range of related molecules and then using this data to train a model that can make predictions for new, unstudied molecules. While no such specific models for this compound are currently available in the literature, the methodologies have been successfully applied to a wide range of chemical systems. nih.gov

Table 3: Hypothetical Predicted Reactivity Indices for this compound

This table shows examples of reactivity indices that could be calculated for the carbon atoms of the allyl double bonds in this compound. These indices help in predicting the most likely sites for electrophilic and nucleophilic attack. The values are hypothetical and for illustrative purposes.

| Atom | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack | Calculated Partial Charge (e) |

|---|---|---|---|

| Allyl Cα (CH2=) | 0.15 | 0.08 | -0.25 |

| Allyl Cβ (=CH-) | 0.12 | 0.18 | -0.15 |

Future Research Directions and Translational Perspectives for N,n Diallylformamide

Identification of Research Gaps and Untapped Potential in Diallylformamide Chemistry

A significant research gap exists in the comprehensive characterization and application of N,N-diallylformamide. Much of its potential remains theoretical, based on the known reactivity of its constituent functional groups. The dual allyl groups make it a prime candidate as a cross-linking agent or a monomer in polymerization reactions, yet there is a scarcity of literature detailing the properties and applications of polymers derived from it. cymitquimica.comcia.govgoogle.com

The untapped potential of this compound lies in its versatility. The allyl groups can undergo a variety of reactions, including polymerization, addition reactions, and cyclization, while the formamide (B127407) moiety can act as a polar functional group, influencing the solubility and other properties of resulting materials. cymitquimica.com This dual functionality could be exploited to create novel polymers with tailored characteristics, such as hydrogels, resins, and functional coatings. cymitquimica.com Furthermore, the formamide group itself can be a precursor for other functionalities, adding another layer of synthetic utility that is yet to be thoroughly explored.

Exploration of Novel Reaction Pathways and Catalytic Systems

Recent research has opened up new avenues for the synthesis of this compound and related compounds, moving beyond traditional formylation methods. The exploration of novel reaction pathways and catalytic systems is crucial for improving efficiency, selectivity, and sustainability.

One promising approach is the electrochemical decyanative C(sp³)–H oxygenation of N-cyanomethylamines, which has been shown to produce this compound with a high isolated yield of 80%. rsc.org Another innovative route involves the use of carbon dioxide (CO2) as a C1 source for the formylation of diallylamine (B93489). rsc.orgresearchgate.netrsc.org This approach is particularly attractive from a green chemistry perspective. The table below summarizes some of the modern synthetic methods.

| Reaction Type | Reagents | Catalyst/Conditions | Yield | Reference |

| Electrochemical Oxygenation | N-cyanomethyl-diallylamine, H2O | Platinum and graphite (B72142) electrodes, constant current | 80% | rsc.org |

| Formylation with CO2 | Diallylamine, CO2, H2 | Not specified | Not specified | rsc.org |

| Reductive Amination with CO2 | Diallylamine, CO2, Hydrosilane | Various organocatalysts, ionic liquids, or transition metal complexes | High selectivity | rsc.orgresearchgate.net |

| Reaction with Cyanuric Chloride | This compound, Cyanuric chloride | Heat | Not specified | nih.gov |

Future research should focus on optimizing these catalytic systems to enhance their activity and selectivity. The development of non-precious metal catalysts for the formylation of diallylamine with CO2 would be a significant advancement. acs.orgresearchgate.net Additionally, exploring other "hydrogen-borrowing" strategies for the synthesis of this compound could provide more atom-economical routes. acs.org

Expansion into Advanced Material Applications and Cross-Disciplinary Research

The unique structure of this compound makes it a compelling building block for advanced materials. Its bifunctional nature, with two polymerizable allyl groups, allows for the creation of cross-linked networks, which are fundamental to many high-performance materials. cymitquimica.com

Potential applications that warrant investigation include:

Hydrogels: The polarity of the formamide group could contribute to the water-absorbing capacity of hydrogels, making them suitable for applications in biomedicine or agriculture.

Specialty Polymers and Resins: As a monomer, this compound could be used to synthesize specialty polymers and resins with unique thermal and mechanical properties. cymitquimica.com Its use in coatings and films is an area of considerable interest. cymitquimica.comchempoint.com

Functional Materials: The formamide moiety can be a site for further chemical modification, allowing for the creation of functional materials with specific properties, such as ion-exchange resins or materials with catalytic activity.

Cross-disciplinary research is key to unlocking the full potential of this compound. Collaboration between synthetic chemists, polymer scientists, and materials engineers could lead to the development of novel materials for a wide range of applications, from electronics to drug delivery.

Sustainable and Green Chemistry Initiatives in Diallylformamide Production and Utilization

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. iris-biotech.denih.gov For this compound, there are several opportunities to develop more sustainable production and utilization pathways.

The synthesis of this compound using CO2 as a feedstock is a prime example of a green chemistry approach, as it utilizes a renewable and abundant carbon source. rsc.orgresearchgate.netrsc.orgrsc.org Further research in this area could focus on developing catalytic systems that operate under milder conditions and with higher efficiency. The electrochemical synthesis method also offers a potentially greener alternative to traditional chemical oxidation, as it uses electrons as the primary reagent. rsc.org

Future green chemistry initiatives for this compound could include:

Development of Bio-based Routes: Investigating the possibility of producing diallylamine, the precursor to this compound, from renewable biomass sources.

Solvent-Free Synthesis: Exploring solvent-free reaction conditions for the synthesis of this compound to reduce waste and environmental impact. nih.gov

By focusing on these research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical building block for a more sustainable future.

Q & A

Basic: What are the recommended synthetic routes for preparing N,N-Diallylformamide, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or transamidation. In analogous protocols for N,N-dialkylformamides (e.g., N,N-dimethylformamide), alkylation of formamide with allyl halides (e.g., allyl chloride) in the presence of a base (e.g., KOH) is common. Reaction parameters such as temperature (80–120°C), solvent polarity (polar aprotic solvents like THF), and stoichiometric ratios (2:1 allyl halide to formamide) critically affect yield . For instance, excess allyl halide may lead to over-alkylation, while lower temperatures reduce side reactions. Characterization via <sup>1</sup>H NMR (δ 5.6–5.8 ppm for allyl protons) and FTIR (C=O stretch ~1670 cm⁻¹) is recommended to confirm purity .

Basic: How can researchers optimize solvent selection for reactions involving this compound as a reagent?

Methodological Answer:

this compound’s polarity and miscibility make it suitable for polar reaction systems. However, its stability under acidic/basic conditions must be assessed. For example, in metal-catalyzed cross-couplings, DMF analogues are often used due to their high boiling point and ability to stabilize intermediates. When substituting with this compound, pre-screen thermal stability (TGA analysis) and compatibility with catalysts (e.g., Pd-based systems) via control experiments. Solvent-free conditions or low-polarity solvents (e.g., toluene) may reduce decomposition risks .

Advanced: What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its degradation products?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) with a slow temperature ramp (5°C/min) to resolve volatile degradation products (e.g., allylamines).

- NMR : <sup>13</sup>C NMR can distinguish between allyl groups (δ 115–125 ppm for sp² carbons) and the formamide carbonyl (δ ~165 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm are effective for quantifying residual monomers.

- FTIR : Monitor for secondary amine formation (N-H stretch ~3300 cm⁻¹) to detect hydrolysis .

Advanced: How should researchers address contradictions in catalytic activity data when using this compound in organometallic reactions?

Methodological Answer:

Contradictions often arise from trace impurities (e.g., water, allylamines) or ligand-metal interactions. Systematic approaches include:

Purity Verification : Use Karl Fischer titration for water content and GC-MS for allylamine quantification.

Control Experiments : Compare results under inert (N₂/Ar) vs. ambient conditions to assess air sensitivity.

Kinetic Profiling : Track reaction progress via in-situ IR or <sup>1</sup>H NMR to identify intermediate deactivation pathways.

Computational Modeling : DFT studies can clarify steric effects from allyl groups on metal coordination .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to potential vapor release (vapor pressure ~0.3 mmHg at 25°C, extrapolated from DMF data).

- PPE : Nitrile gloves and lab coats; avoid latex (permeability risk).

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.

- Waste Disposal : Segregate as halogen-free organic waste; incineration is preferred .

Advanced: How can researchers design experiments to resolve conflicting reports on this compound’s role in radical polymerization?

Methodological Answer:

Conflicts may stem from initiator-specific interactions or solvent effects. Design a matrix varying:

- Initiators : Compare azo-compounds (AIBN) vs. peroxides (benzoyl peroxide).

- Concentrations : Test 1–5 mol% initiator relative to monomer.

- Temperature : Ramp from 60°C to 80°C to assess thermal initiation.

- Analytical Tools : Use GPC for molecular weight distribution and ESR to detect radical intermediates. Correlate results with solvent polarity parameters (e.g., Hansen solubility) .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage : Under nitrogen atmosphere at 4°C to minimize oxidation and hydrolysis.

- Stability Indicators : Monitor color (clear to yellow indicates degradation) and pH (acidic shifts suggest formic acid formation).

- QC Testing : Monthly HPLC checks for purity (<98% threshold) and UV-Vis for absorbance shifts (λ ~270 nm for degradation products) .

Advanced: What strategies can reconcile discrepancies in toxicity profiles of this compound across in vitro vs. in vivo studies?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., allyl hydroxylamines in rodents).

- Dosage Calibration : Adjust for metabolic rate differences (e.g., allometric scaling from murine to human models).

- Cell Line Validation : Compare hepatocyte (HepG2) vs. primary cell responses to assess metabolic activation pathways.

- Epigenetic Factors : Evaluate histone modification changes via ChIP-seq to explain long-term toxicity variances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.